molecular formula C10H12O B1585855 1-(2-Methylphenyl)propan-2-one CAS No. 51052-00-7

1-(2-Methylphenyl)propan-2-one

Cat. No. B1585855
CAS RN: 51052-00-7
M. Wt: 148.2 g/mol
InChI Key: WRLPDLDAOMBERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylphenyl)propan-2-one” is also known as “2’-Methylpropiophenone”. It has a molecular formula of C10H12O and a molecular weight of 148.20200 .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)propan-2-one” consists of a propiophenone backbone with a methyl group attached to the second carbon of the phenyl ring . The exact mass is 148.08900 .


Physical And Chemical Properties Analysis

“1-(2-Methylphenyl)propan-2-one” has a density of 0.963g/cm3, a boiling point of 219.5ºC at 760mmHg, and a flash point of 93.8ºC . It has a LogP value of 2.58770, indicating its lipophilicity .

Scientific Research Applications

X-ray Structures and Computational Studies

1-(2-Methylphenyl)propan-2-one and its derivatives have been studied extensively in the field of X-ray crystallography and computational chemistry. For instance, cathinones like 1-(4-methylphenyl)propan-1-one have been characterized by FTIR, UV–Vis, and multinuclear NMR spectroscopy. Their structures were determined using single-crystal X-ray diffraction, and their geometries were optimized using density functional theory (DFT) methods. These studies aid in understanding the molecular structures and properties of these compounds (Nycz et al., 2011).

Transformations in Chemical Reactions

The transformation reactions of related compounds, like 1-(2-aminophenyl)propan-2-ol, have been studied under various conditions. These studies have explored the use of different catalysts, such as carbon, titania, and zeolite-supported metals, to achieve high selectivity and conversion rates in the production of compounds like 2-methylindoline (Bernas et al., 2015).

Polycyclic Polyphenol Lactone Skeletons

Novel derivatives of 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one have been isolated from natural sources like Achyrocline satureioides. These compounds have shown potential in antibacterial activities and significant impact on anti-cancer cell properties. This research opens up possibilities for new therapeutic agents based on these molecular structures (Wang et al., 2021).

Synthesis and Antimicrobial Activity

(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds, have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents and provide insights into the structure-activity relationships of these compounds (Čižmáriková et al., 2020).

Catalytic Applications in Chemical Synthesis

The transformation of compounds related to 1-(2-Methylphenyl)propan-2-one has been explored in various catalytic processes. For instance, the study of the transformation reaction of 1-(2-aminophenyl)propan-2-ol at 200°C under argon pressure using various catalysts like carbon, titania, and zeolite supported metals highlights the potential of these compounds in catalytic applications. This research contributes to the understanding of catalytic processes and the development of new catalytic methods for chemical synthesis (Bernas et al., 2015).

Novel Derivatives and Biological Activities

Research into the isolation of novel derivatives from natural sources, such as Achyrocline satureioides, has led to the discovery of compounds with significant anti-cancer and anti-inflammatory activities. This includes derivatives like 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one, which have potential applications in pharmaceuticals and therapeutics (Wang et al., 2021).

Safety And Hazards

“1-(2-Methylphenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-(2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPDLDAOMBERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370131
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)propan-2-one

CAS RN

51052-00-7
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of CeCl3 (114.4 g, 0.45 mol) in THF (4 L) was degassed for 1 h and heated to 45-50° C. for 5 h. When the solution was cooled to −10˜−5° C., MeMgCl (193.2 g, 2.6 mol) in THF was added and the mixture was stirred for 1 h at −10˜−5° C. After amide 34 (256 g, 1.3 mol) was charged into the reaction mixture at −10˜−5° C., the mixture was stirred for 5 h at 10-20° C. After the reaction was complete monitored by LCMS, the mixture was quenched by 1M HCl, and then partitioned with water and EtOAc. The organic phase was dried over Na2SO4 and concentrated. The crude residual was further purified by flash chromatography on silica gel (2-10% EtOAc/PE) to give 35 (157 g, 80% yield). 1H NMR (CDCl3, 400 MHz): δ 7.1-6.91 (d, 4H), 3.55 (s, 3H), 2.25 (s, 3H), 2.05 (s, 3H); MS (ESI) m/e [M+H]+: 149.05.
[Compound]
Name
CeCl3
Quantity
114.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
193.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
256 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Methylphenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(2-Methylphenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Methylphenyl)propan-2-one
Reactant of Route 6
1-(2-Methylphenyl)propan-2-one

Citations

For This Compound
2
Citations
D González‐Martínez, V Gotor… - … Synthesis & Catalysis, 2019 - Wiley Online Library
Herein, a sequential and selective chemoenzymatic approach is described involving the metal‐catalysed Wacker‐Tsuji oxidation of allylbenzenes followed by the amine transaminase‐…
Number of citations: 17 onlinelibrary.wiley.com
J Richardson, SP Mutton, FM Martin, L Walton… - Synlett, 2020 - thieme-connect.com
The monoarylation of acetone is a powerful transformation, but is typically performed at temperatures significantly in excess of its boiling point. Conditions described for performing the …
Number of citations: 3 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.